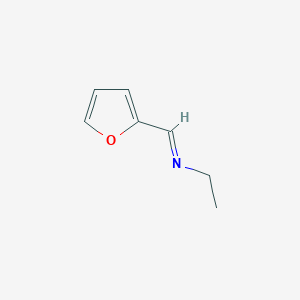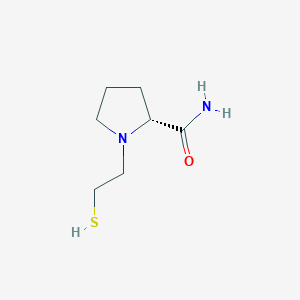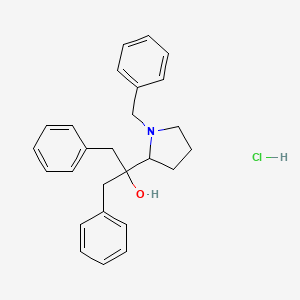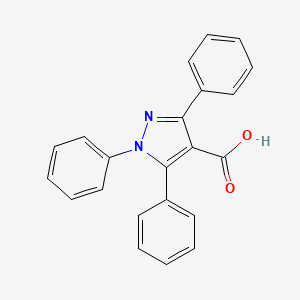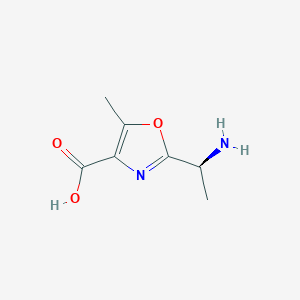
(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is a chiral compound with a unique structure that includes an oxazole ring, an aminoethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-hydroxy ketone and an amide.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxazole ring can be reduced under specific conditions to yield saturated heterocycles.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or carbodiimides are often used for esterification or amidation reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of esters or amides.
Scientific Research Applications
(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the oxazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid: The racemic mixture of the compound.
2-(1-aminoethyl)-oxazole-4-carboxylic acid: A similar compound without the methyl group on the oxazole ring.
Uniqueness
(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is unique due to its specific chiral configuration and the presence of the methyl group on the oxazole ring. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
404935-22-4 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3(8)6-9-5(7(10)11)4(2)12-6/h3H,8H2,1-2H3,(H,10,11)/t3-/m0/s1 |
InChI Key |
PUACPIPASJLDBL-VKHMYHEASA-N |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](C)N)C(=O)O |
Canonical SMILES |
CC1=C(N=C(O1)C(C)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
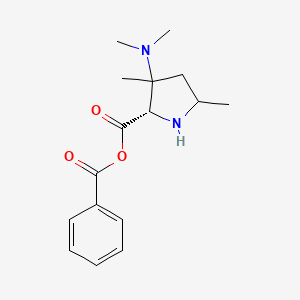
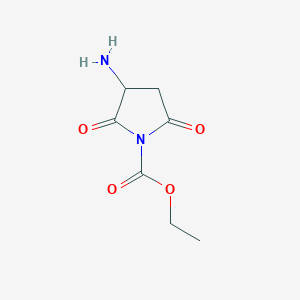

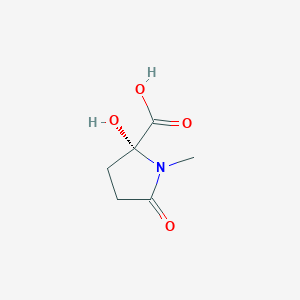
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)

